α-Amino pKa Reduction via β,β-Difluorination
The incorporation of the β,β-difluorophenylalanyl moiety into the puromycin scaffold significantly reduces the pKa of the nucleophilic α-amino group to less than 5.0. This is a direct consequence of the strong electron-withdrawing inductive effect exerted by the two β-fluorine atoms . This electronic perturbation is a distinct property of the β,β-difluoro motif and is not observed with mono-fluorinated or ring-fluorinated phenylalanine analogs.
| Evidence Dimension | α-Amino group pKa in peptide derivative |
|---|---|
| Target Compound Data | pKa < 5.0 (for β,β-difluorophenylalanyl-puromycin) |
| Comparator Or Baseline | Native Phenylalanine (pKa ≈ 9.0 for α-NH2 in free amino acid) |
| Quantified Difference | pKa reduction by > 4 units |
| Conditions | In the context of the β,β-difluorophenylalanyl derivative of puromycin; ribosomal peptidyl transferase reaction system. |
Why This Matters
This substantial pKa shift fundamentally alters the protonation state and nucleophilicity of the amine at physiological pH, making the compound a unique probe for studying amine-dependent enzymatic mechanisms and for designing peptides with altered charge states.
